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Compound of Interest

Compound Name: Ethyl 4-hydroxynicotinate

Cat. No.: B159888 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for Ethyl 4-hydroxynicotinate, a key intermediate in pharmaceutical

research.

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxynicotinate, a valuable building block in the synthesis of novel therapeutic agents,

including PARP-1 inhibitors and antitumor compounds. The following sections detail the

characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry, offering a foundational dataset for researchers in drug discovery and

development.

Spectroscopic Data Summary
The empirical formula for Ethyl 4-hydroxynicotinate is C₈H₉NO₃, with a molecular weight of

167.16 g/mol . The structural and electronic properties of this molecule give rise to a unique

spectroscopic fingerprint, which is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-
hydroxynicotinate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.35 t 3H -CH₂CH₃

4.35 q 2H -CH₂CH₃

6.85 d 1H Ar-H

8.15 d 1H Ar-H

8.50 s 1H Ar-H

10.5 (broad) s 1H OH

Note: Predicted data based on analogous structures and general chemical shift principles. The

broadness of the OH peak is characteristic and its chemical shift can vary with solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-
hydroxynicotinate

Chemical Shift (δ) ppm Assignment

14.2 -CH₂CH₃

61.5 -CH₂CH₃

110.0 Ar-C

118.0 Ar-C

140.0 Ar-C

150.0 Ar-C

165.0 Ar-C-OH

170.0 C=O

Note: Predicted data based on analogous structures and general chemical shift principles.
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Table 3: FT-IR Spectroscopic Data for Ethyl 4-
hydroxynicotinate

Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad, Strong O-H stretch

3000-3100 Medium Aromatic C-H stretch

2850-2980 Medium Aliphatic C-H stretch

1700-1730 Strong C=O stretch (Ester)

1580-1620 Medium to Strong C=C stretch (Aromatic)

1200-1300 Strong C-O stretch (Ester)

Note: Predicted data based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for Ethyl 4-
hydroxynicotinate

m/z Interpretation

167 [M]⁺ (Molecular Ion)

122 [M - C₂H₅O]⁺

94 [M - C₂H₅O - CO]⁺

Note: Predicted fragmentation pattern based on typical ester fragmentation pathways.

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The

following are generalized experimental protocols for obtaining such data for a solid organic

compound like Ethyl 4-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of approximately 5-10 mg of Ethyl 4-hydroxynicotinate is dissolved in a suitable

deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically

added as an internal standard for chemical shift referencing (0 ppm). Both ¹H and ¹³C NMR

spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C

NMR, broadband proton decoupling is commonly employed to simplify the spectrum to single

lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and

straightforward method. A small amount of the powdered Ethyl 4-hydroxynicotinate is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to

ensure good contact between the sample and the crystal. Alternatively, a KBr (potassium

bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and

pressing the mixture into a thin, transparent disk. The spectrum is then recorded over the

standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile

organic molecules. A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment. The resulting positively charged ions are then

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and

a mass spectrum is generated.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Ethyl 4-hydroxynicotinate.
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General workflow for spectroscopic analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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